molecular formula C13H9BrN2O3 B5523323 3-(5-bromo-2-furyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5523323
M. Wt: 321.13 g/mol
InChI Key: QLLJJRSZQXRNKB-UHFFFAOYSA-N
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Description

3-(5-bromo-2-furyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFD-524A, and it has a molecular formula of C15H11BrN2O2.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Synthesis and Biological Properties : Studies have shown that oxadiazole derivatives exhibit strong antibacterial activities against various strains such as Staphylococcus aureus. The synthesis of these compounds, including 3-(5-bromo-2-furyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, involves cyclization derivatives and demonstrates significant potential in developing new antibacterial agents (Hirao, Kato, & Hirota, 1971), (Hirao & Kato, 1971).

Optical Materials

  • Nonlinear Optical Properties : Research into the nonlinear optical characterization of new 1,3,4-oxadiazoles, including derivatives containing bromine, has identified potential applications in optoelectronics due to their behavior as optical limiters. This opens up avenues for their use in protecting sensitive optical components against damage from high-intensity light sources (Chandrakantha et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in sulfuric acid media, demonstrating high efficiency in corrosion protection. The effectiveness of these compounds as corrosion inhibitors suggests their potential utility in industrial applications where corrosion resistance is critical (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Antimycobacterial Activity

  • Antitubercular Activity : The synthesis of oxadiazole derivatives, including 2-furyl-5-(substituted)-1,3,4-oxadiazoles, and their screening for anti-tubercular activity highlights the potential of these compounds in combating tuberculosis. This research contributes to the ongoing search for new and effective treatments against mycobacterial infections (Martin, 2013).

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c1-17-9-5-3-2-4-8(9)13-15-12(16-19-13)10-6-7-11(14)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLJJRSZQXRNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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